1,4-Dicyano-2-butene

説明

Structural Peculiarities and Reactivity Implications of the 1,4-Dicyano-2-butene Moiety

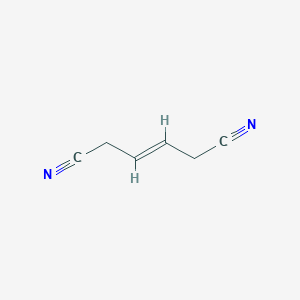

This compound, with the chemical formula C6H6N2, possesses a distinctive molecular architecture that dictates its reactivity. guidechem.com The structure consists of a four-carbon butene chain with a double bond between the second and third carbon atoms (C2=C3). Two electron-withdrawing cyano (-C≡N) groups are attached to the terminal carbons (C1 and C4). guidechem.com This arrangement of functional groups leads to a molecule with a high degree of polarity, rendering it soluble in polar organic solvents. ontosight.ai

The presence of the cyano groups significantly influences the electronic properties of the double bond, making the compound susceptible to various chemical transformations. These electron-withdrawing groups render the molecule prone to nucleophilic attack. The double bond also allows for addition reactions, further expanding its synthetic utility. The molecule exists as cis and trans isomers, with the trans isomer being generally more stable. The specific isomer can influence the stereochemistry of subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H6N2 |

| Molecular Weight | 106.128 g/mol guidechem.com |

| Appearance | Tan to brown crystals guidechem.com |

| Melting Point | 74-79°C |

| Boiling Point | 120°C at 0.7 mmHg |

| CAS Number | 1119-85-3 guidechem.com |

| Canonical SMILES | C(C=CCC#N)C#N guidechem.com |

| InChI Key | BSVZXPLUMFUWHW-OWOJBTEDSA-N guidechem.com |

This table was generated based on data from multiple sources.

Historical Context of this compound in Organic Synthesis

The synthesis of this compound was first reported in the mid-20th century. Early methods involved the reaction of 1,4-dihalo-2-butenes, such as 1,4-dichloro-2-butene or 1,4-dibromo-2-butene, with alkali metal or alkaline earth metal cyanides. google.comgoogle.com A key advancement was the discovery that this reaction could be carried out in an aqueous acidic medium using a copper catalyst, which significantly improved yields. google.comgoogle.com

Initially, the industrial importance of this compound was primarily linked to its role as an intermediate in the production of adiponitrile, a precursor to nylon 6,6. juniperpublishers.com The process involved the reaction of 1,4-dichloro-2-butene, an intermediate in chloroprene manufacturing, with sodium cyanide in the presence of cuprous chloride. juniperpublishers.com This early work laid the foundation for the large-scale production of this important dinitrile. Over the years, various modifications and improvements to the synthesis have been developed, including the use of different catalysts and reaction conditions to enhance efficiency and reduce by-product formation. google.comgoogle.com

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound continues to be a valuable building block for the synthesis of a diverse array of organic compounds. guidechem.com Its applications have expanded beyond its traditional role in nylon production.

One of its primary contemporary uses is as a monomer in polymer chemistry. guidechem.com The presence of two nitrile groups and a double bond allows it to undergo polymerization reactions to form various polymers with unique properties. It can also act as a crosslinking agent in the manufacturing of adhesives, enhancing the bonding strength between materials. guidechem.com

Furthermore, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comxinchem.comalfa-chemical.com The cyano groups can be readily converted to other functional groups, such as carboxylic acids and amines, providing a pathway to more complex molecular architectures. For instance, it can be hydrolyzed to produce dihydromuconic acid, a precursor for specialty polymers. It is also a starting material for the synthesis of cyanoacetaldehyde, a valuable intermediate in organic synthesis. thieme-connect.de

The reactivity of this compound also allows for its participation in various named reactions, such as the Paal-Knorr synthesis of pyrroles, which are important structural motifs in many biologically active molecules and materials. researchgate.net Research continues to explore new applications for this compound in fields like materials science and catalysis. guidechem.com

Table 2: Applications of this compound

| Field | Application |

| Polymer Chemistry | Monomer for polymer synthesis, Crosslinking agent in adhesives guidechem.com |

| Organic Synthesis | Intermediate for adiponitrile (nylon precursor), hexamethylene diamine, dihydromuconic acid, and cyanoacetaldehyde juniperpublishers.comthieme-connect.de |

| Pharmaceuticals | Intermediate in the synthesis of pharmaceutical compounds xinchem.comalfa-chemical.com |

| Agrochemicals | Building block for the production of agrochemicals guidechem.com |

| Materials Science | Precursor for dyes, plastic additives, and rubber additives |

This table was generated based on data from multiple sources.

特性

IUPAC Name |

(E)-hex-3-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVZXPLUMFUWHW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314365 | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline solid; [MSDSonline] | |

| Record name | 3-Hexenedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18715-38-3, 1119-85-3 | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18715-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedinitrile, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018715383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexenedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hex-3-enedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENEDINITRILE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMI3J48MFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HEXENEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Iii. Chemical Transformations and Reaction Mechanisms of 1,4-dicyano-2-butene

Nucleophilic Addition Reactions Involving Cyano Groups

The chemical reactivity of 1,4-dicyano-2-butene is significantly influenced by the presence of its two cyano (nitrile) groups. These groups can undergo nucleophilic addition reactions, a class of reactions where a nucleophile, a chemical species rich in electrons, attacks an electron-deficient center. This reactivity is a cornerstone of the compound's utility in organic synthesis. The susceptibility of the cyano groups to nucleophilic attack allows for the construction of a variety of more complex molecules. The presence of an alcohol during reactions involving 4,5-dicyano-1-methylimidazole with certain copper compounds can lead to the alcoholysis of a cyano group, demonstrating a nucleophilic addition of the alcohol molecule to the nitrile. uef.fi

The nitrile group (–C≡N) is a potent electron-withdrawing group. This property stems from the high electronegativity of the nitrogen atom, which polarizes the carbon-nitrogen triple bond, drawing electron density towards the nitrogen. This effect makes the carbon atom of the nitrile group electrophilic, meaning it is susceptible to attack by nucleophiles. In the context of this compound, this electron-withdrawing nature is crucial to its reactivity profile. The presence of these groups activates the molecule for nucleophilic attack. inflibnet.ac.in The electron-withdrawing character of the nitrile functionality has been studied using techniques like vibrational Stark spectroscopy, which can probe the electronic structure of molecules. smoldyn.org The electron-withdrawing nature of the nitrile group can also influence the nucleophilicity of a second nitrile group within the same molecule, potentially reducing its reactivity towards certain reagents. arkat-usa.org

The susceptibility of the cyano groups in this compound to nucleophilic addition is a key feature exploited in various synthetic applications. This reactivity allows for the transformation of the nitrile functionalities into other valuable chemical groups. For instance, the nucleophilic addition of carbanions to activated alkenes, a reaction known as Michael addition, is a powerful tool for carbon-carbon bond formation. inflibnet.ac.in While simple alkenes are not typically reactive towards nucleophiles, the presence of electron-withdrawing groups like nitriles activates the double bond for such attacks. inflibnet.ac.in The reaction of 1,4-dihalo-2-butenes with alkali metal cyanides to produce this compound itself is a nucleophilic substitution reaction. google.com This compound serves as a precursor to industrially significant chemicals like adiponitrile, which is a key monomer for the production of nylon. juniperpublishers.com The ability of nitriles to be converted into a wide array of other functional groups, such as amines, amides, and carboxylic acids, underscores their importance as synthetic intermediates. rsc.org

| Reaction Type | Description | Relevance to this compound Chemistry |

| Nucleophilic Addition | An addition reaction where a nucleophile attacks an electron-poor center. | The primary mode of reaction for the cyano groups in this compound. |

| Michael Addition | The nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound or other activated alkene. | The electron-withdrawing nitrile groups in this compound activate the double bond for this type of reaction. inflibnet.ac.in |

| Hydrolysis | A chemical reaction in which a molecule of water breaks one or more chemical bonds. | Can be used to convert the nitrile groups into carboxylic acids. |

| Hydrogenation | A chemical reaction that results in an addition of hydrogen, usually to unsaturated compounds. | Can be used to reduce the nitrile groups to amines. |

Electron-Withdrawing Effects of Nitrile Functionality

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The most notable of these for this compound is the Diels-Alder reaction. wikipedia.orgbritannica.com

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings. msu.edu It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne. masterorganicchemistry.com In this context, this compound, with its carbon-carbon double bond, can act as a dienophile. The presence of the electron-withdrawing cyano groups on the dienophile generally facilitates the reaction. msu.edulibretexts.org The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org

A key feature of the Diels-Alder reaction is its stereospecificity, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org If the substituents on the dienophile are cis to each other, they will remain cis in the resulting cyclohexene ring. libretexts.org Conversely, if the substituents are trans, they will be trans in the product. libretexts.orglibretexts.org Therefore, the reaction of cis-1,4-dicyano-2-butene with a diene would be expected to yield a product with the two cyano groups in a cis relationship, while the reaction of trans-1,4-dicyano-2-butene would lead to a trans product. This high degree of stereochemical control is a major reason for the synthetic utility of the Diels-Alder reaction. masterorganicchemistry.comyoutube.com

| Dienophile Isomer | Expected Product Stereochemistry |

| cis-1,4-Dicyano-2-butene | cis arrangement of cyano groups in the cyclohexene product. |

| trans-1,4-Dicyano-2-butene | trans arrangement of cyano groups in the cyclohexene product. |

The facility and stereochemical outcome of Diels-Alder reactions can be rationalized using Frontier Molecular Orbital (FMO) theory. uniurb.itwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In a typical Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. libretexts.orglibretexts.org Electron-withdrawing groups, such as the cyano groups in this compound, lower the energy of the dienophile's LUMO. This smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger interaction and a faster reaction rate. The symmetry of these frontier orbitals must allow for constructive overlap to form the new sigma bonds in a suprafacial manner, where the new bonds are formed on the same face of each component. libretexts.orglibretexts.org This orbital symmetry requirement is what dictates the concerted nature and stereospecificity of the reaction. wikipedia.org

Reactivity with Various Dienes (e.g., cyclopentadiene)

[2+2] Cycloaddition Reactions and Subsequent Cycloreversion

The [2+2] cycloaddition is a pericyclic reaction that forms a cyclobutane or cyclobutene ring from two pi bonds. fiveable.me While thermally forbidden by the Woodward-Hoffmann rules, these reactions can be promoted by light or catalysts. fiveable.me An important characteristic of these reactions is the retention of the stereochemistry of the reactants in the product. fiveable.me The reversibility of [2+2] cycloadditions allows for their use in cycloaddition-cycloreversion strategies. fiveable.me

In certain [2+2] cycloaddition reactions, particularly those involving highly polarized reactants, a stepwise mechanism involving a zwitterionic intermediate is proposed. surrey.ac.ukresearchgate.net For instance, the reaction between an electron-rich alkyne and an electron-deficient dicyanovinyl derivative is suggested to proceed through the initial nucleophilic attack of the alkyne on the electrophile. surrey.ac.ukresearchgate.net This attack generates a transient zwitterionic intermediate, where the negative charge is stabilized by the dicyanovinyl group. researchgate.netnih.gov This intermediate then rapidly cyclizes to form the cyclobutene ring. surrey.ac.uk The presence of zwitterionic intermediates can be supported by trapping experiments with solvents like methanol. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, also support the existence of these intermediates in certain cycloaddition reactions. acs.orgmdpi.com

Computational chemistry plays a vital role in elucidating the mechanisms of [2+2] cycloaddition-cycloreversion reactions. researchgate.netnih.gov Methods like unrestricted B3LYP/6-31G(d) level of theory are used to study the kinetics and mechanism. researchgate.netnih.gov These studies can predict activation parameters (ΔH‡, ΔS‡, and ΔG‡) that are often in good agreement with experimental values. researchgate.netnih.gov

Computational analysis can also predict the structures and solvation energies of intermediates, providing insights into the reaction pathway. researchgate.netnih.gov For example, in the reaction of 4-(N,N-dimethylamino)phenylacetylene with para-substituted benzylidenemalononitriles, computational studies suggested that the rate-determining step is the formation of a zwitterionic intermediate. researchgate.netnih.gov Furthermore, these studies predicted that for a different electrophile, 1,1-dicyanoethene, the subsequent cycloreversion of the cyclobutene intermediate would become the rate-determining step, a prediction that was later confirmed experimentally by isolating the dicyanocyclobutene intermediate. researchgate.netnih.gov Computational studies are also employed to investigate reaction pathways for other types of cycloadditions, such as the [4+2] cycloaddition of alkyne/polyyne dimerization. nih.gov

Mechanistic Investigations of Zwitterionic Intermediates

Isomerization Studies of this compound

This compound can undergo isomerization to form 1,4-dicyano-1-butene. google.comgoogle.com This isomerization is of industrial importance as 1,4-dicyano-1-butene is a precursor to hexamethylenediamine, a key component in the production of nylon. google.com The isomerization can be achieved by heating this compound in the presence of certain catalysts.

One method involves heating this compound in a reaction medium with a high dielectric constant (above 10 at 18°C) in contact with a hydrogenating metal at temperatures between 50 and 175°C. google.com Another catalytic method employs amines with a pKa value between 6 and 12 at elevated temperatures (75-150°C). google.com Catalysts such as piperidine and triethylamine have been used, typically in amounts of 0.08 to 2% by weight. google.com The progress of the isomerization can be monitored by observing the physical state of the product at room temperature; the starting material is a solid, while the isomerized product is a liquid. google.com

In some cases, the isomerization can be part of a larger reaction sequence. For example, during the synthesis of this compound from 1,4-dichloro-2-butene and sodium cyanide, any 3,4-dicyano-1-butene formed can undergo an allylic rearrangement to yield more of the desired this compound. juniperpublishers.com Iridium complexes have also been shown to catalyze the isomerization of trans-1,4-dicyano-2-butene to its cis- and trans-1,4-dicyano-1-butene isomers at 100°C. koreascience.kr

Conversion to 1,4-Dicyano-1-butene

Catalytic Systems for Isomerization (e.g., hydrogenating metals)

Reduction Reactions

This compound is a key intermediate in the synthesis of hexamethylenediamine (HMDA), a crucial monomer for the production of nylon 6,6. juniperpublishers.com The process involves the hydrogenation of 1,4-dicyanobutenes. googleapis.com The initial mixture of this compound isomers is hydrogenated to adiponitrile. lookchem.com This adiponitrile is then further hydrogenated to yield hexamethylenediamine. juniperpublishers.comjuniperpublishers.com To minimize the formation of by-products like triamines, an excess of ammonia is often used during the final hydrogenation step. juniperpublishers.comjuniperpublishers.com

The reduction of nitriles can be achieved under single electron transfer conditions using samarium(II) iodide (SmI2), also known as Kagan's reagent. researchgate.netorganic-chemistry.org Photoexcitation of SmI2 generates a highly reactive excited state capable of transferring an electron to substrates that are otherwise difficult to reduce. researchgate.net This method has been applied to the reduction of both aromatic and aliphatic nitriles, including phenylacetonitrile, to their corresponding primary amines in the presence of a proton source like methanol. researchgate.net The electron transfer from the excited Sm(II) to the nitrile group results in the formation of an imidoyl-type radical. researchgate.netorganic-chemistry.org This photostimulated approach offers a "green" and sustainable alternative to traditional reducing agents. researchgate.net

Formation of Cyanoacetaldehyde and Derivatives

Polymerization Reactions of this compound

This compound serves as a monomer in polymer chemistry, where its ability to undergo polymerization reactions leads to the formation of new polymer chains. guidechem.comguidechem.com The presence of the carbon-carbon double bond allows it to participate in addition polymerization, while the nitrile groups offer sites for further chemical modification. It can also be used as a crosslinking agent in the manufacturing of materials like adhesives. guidechem.comguidechem.com

A significant application of this compound in polymer science is its use as a chain transfer agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP). acs.orgacs.org In this role, it is not the primary monomer being polymerized but rather an acyclic olefin that controls the molecular weight and introduces functional end-groups onto the polymer chains. researchgate.net The process involves the cross-metathesis between the propagating metal alkylidene complex (formed from a cyclic olefin monomer and a catalyst) and the CTA. daneshyari.com

This compound is specifically used as a difunctional CTA for the synthesis of dicyano-terminated telechelic polybutadienes (TPBs). acs.orgacs.org Telechelic polymers are macromolecules that have functional groups at both ends of the polymer chain. acs.org In this synthesis, a cyclic olefin monomer, typically 1,5-cyclooctadiene (COD), is polymerized via ROMP in the presence of this compound. acs.orgnih.gov The CTA cleaves the propagating polymer chain and introduces a cyano group at each end, resulting in a dicyano-telechelic polybutadiene. acs.org These dicyano-terminated polymers can then be subjected to further reactions, such as reduction with lithium aluminum hydride (LiAlH₄), to convert the terminal nitrile groups into primary amines, yielding diamino-telechelic polybutadienes. acs.orgnih.gov However, the acidity of the allylic protons alpha to the nitrile group in this compound can lead to side reactions and a low degree of functionality during this reduction step. nih.gov

The use of chain transfer agents like this compound is a critical strategy for controlling the molecular weight of polymers produced via ROMP. researchgate.netnih.gov The molecular weight of the resulting telechelic polybutadiene is inversely proportional to the molar ratio of the CTA to the cyclic monomer ([CTA]/[Monomer]). acs.org By adjusting this ratio, polymers with a wide range of molecular weights, from oligomers to high molecular weight polymers (up to 200 kg/mol ), can be synthesized. acs.orgnih.gov

To achieve better control over molecular weight and ensure high functionality, a "two-stage" protocol has been developed. acs.orgacs.org In the first stage, a small portion of the cyclic monomer (COD) and the entire amount of the CTA (this compound) are copolymerized to form a low-viscosity telechelic oligomer. acs.orgacs.org Once all the CTA is consumed, the remainder of the COD is added. acs.orgacs.org This method allows for more precise control over the polymer's final molecular weight and improves the incorporation of the functional end-groups, leading to higher functionality in the final telechelic polymer. acs.orgacs.org

The following table presents data on the synthesis of dicyano-telechelic polybutadienes using this compound as a CTA, illustrating the control over molecular weight.

| Monomer | Chain Transfer Agent (CTA) | [COD]/[CTA] Ratio | Catalyst | Resulting Polymer Mn ( kg/mol ) |

| 1,5-Cyclooctadiene (COD) | This compound | 200 | Grubbs 2nd Gen. (G2) | 20.8 |

| 1,5-Cyclooctadiene (COD) | This compound | 400 | Grubbs 2nd Gen. (G2) | 41.6 |

| 1,5-Cyclooctadiene (COD) | This compound | 1000 | Grubbs 2nd Gen. (G2) | 105.0 |

| 1,5-Cyclooctadiene (COD) | This compound | 2000 | Grubbs 2nd Gen. (G2) | 185.0 |

| Data adapted from research findings on ROMP of COD with CTAs. acs.org |

Synthesis of Telechelic Polybutadienes

Radical Ring-Opening Polymerization (RROP) of Vinylcyclopropane Derivatives

Radical ring-opening polymerization (RROP) of vinylcyclopropane (VCP) derivatives is a significant method for synthesizing polymers with carbon-carbon double bonds integrated into the main chain. This process is initiated by the reaction of the vinyl group of a VCP monomer with a radical species, which forms a carbon radical adjacent to the cyclopropane ring. Subsequently, the strained cyclopropane ring undergoes opening to produce an acyclic radical species that propagates the polymerization. nii.ac.jp The substituents on the cyclopropane ring, often electron-withdrawing groups like cyano or ester groups, play a crucial role in stabilizing the adjacent radical, thereby facilitating the ring-opening process. nii.ac.jpresearchgate.net Generally, the cleavage of the C1-C2 bond of the cyclopropane ring is favored. nii.ac.jp

A key advantage of RROP of VCPs is the reduced volume shrinkage during polymerization compared to conventional vinyl monomers, making them suitable for applications where dimensional stability is critical, such as in coatings and dental materials. nii.ac.jpresearchgate.net

In the context of dicyano-substituted VCPs, such as 1,1-dicyano-2-vinylcyclopropane, the strong radical-stabilizing ability of the two cyano groups promotes the expected RROP. nii.ac.jp However, this can also lead to crosslinking, resulting in polymers that are insoluble in common organic solvents. This crosslinking is thought to occur via the addition of a propagating radical to a carbon-carbon double bond within the polymer main chain. nii.ac.jp Research has shown that the choice of solvent can influence the outcome of the polymerization. For instance, the RROP of 1,1-dicyano-2-vinylcyclopropane using AIBN as an initiator at 65°C yielded a soluble homopolymer in benzonitrile, whereas using other solvents like chlorobenzene resulted in crosslinked, insoluble gels. nii.ac.jp

The copolymerization of dicyano-VCPs with other monomers, such as 1-cyano-1-ester-2-vinylcyclopropanes, has also been explored. The properties of the resulting copolymers, including solubility and thermal stability, can be tuned by adjusting the monomer feed ratio. Increasing the proportion of the 1,1-dicyano-2-vinylcyclopropane unit tends to decrease the solubility of the copolymer in organic solvents while increasing its glass transition temperature and thermal stability. nii.ac.jp

Recent advancements have also focused on organocatalyzed photoredox RROP of VCPs. This method offers high monomer conversions and excellent control over the polymerization process, leading to polymers with predictable molecular weights and low dispersity. nih.govresearchgate.net By manipulating reaction conditions like concentration and temperature, it is possible to control the polymer microstructure, specifically the ratio of linear to cyclic repeating units, which in turn influences the material's thermal and viscoelastic properties. nih.gov

Table 1: Radical Ring-Opening Polymerization of 1,1-dicyano-2-vinylcyclopropane (1) in Various Solvents

| Entry | Solvent | Time (h) | Yield (%) | Solubility |

|---|---|---|---|---|

| 1 | Chlorobenzene | 1 | 45 | Insoluble |

| 2 | Benzonitrile | 24 | 60 | Soluble |

| 3 | Anisole | 2 | 48 | Insoluble |

| 4 | Nitrobenzene | 24 | 25 | Insoluble |

Polymerization was conducted with monomer 1 and AIBN at 65°C. Data sourced from nii.ac.jp.

Polymerization Inhibitors in Related Industrial Processes

In industrial processes involving compounds prone to polymerization, such as the synthesis and purification of this compound and related monomers, the use of polymerization inhibitors is crucial. juniperpublishers.comjuniperpublishers.com These inhibitors prevent the premature and uncontrolled polymerization of monomers, which can be initiated by factors like heat, light, or the presence of oxygen and other impurities. juniperpublishers.com Unwanted polymerization can lead to product loss, equipment fouling, and safety hazards.

During the production of chloroprene, an industrially significant monomer, distillation processes require the strict exclusion of oxygen, as its presence can initiate auto-oxidation and subsequent polymerization. juniperpublishers.comjuniperpublishers.com To mitigate this, polymerization inhibitors are commonly added during distillation. juniperpublishers.comjuniperpublishers.com Similarly, in the synthesis of this compound from the reaction of dichlorobutenes with sodium cyanide, there is a potential for polymerization, especially under alkaline or oxygenated conditions. juniperpublishers.com The presence of more than 2% moisture in the solvent or atmospheric oxygen can trigger polymerization. Therefore, maintaining anhydrous and oxygen-free reaction environments is critical, and inhibitors like hydroquinone may be used during the isolation of the product.

The hydrogenation of dinitriles, such as 1,4-dicyanobutene isomers to produce hexamethylenediamine, is another process where inhibitors are employed. The hydrogenation is often carried out in the presence of an organic solvent which may contain a polymerization inhibitor to ensure the stability of the reactants and products. google.com

A variety of substances can act as polymerization inhibitors or stabilizers in different industrial formulations. These can include phenolic compounds (like hydroquinone), aromatic alcohols, and various proprietary stabilizers. google.comgoogle.com For instance, in the context of in-can preservation of aqueous products like paints and polymer emulsions, compounds such as 1,2-dibromo-2,4-dicyanobutane are used as preservatives, which also function to prevent microbial-induced degradation and polymerization. lanxess.comfao.org The choice of inhibitor depends on the specific monomer, the process conditions, and the desired final product characteristics.

Iv. Advanced Spectroscopic and Analytical Characterization for Research on 1,4-dicyano-2-butene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1,4-dicyano-2-butene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR spectroscopy is a primary method for determining the isomeric purity of this compound. The chemical shifts and coupling constants of the protons are distinct for the cis and trans isomers. The presence of a single set of signals corresponding to the olefinic and methylene protons can confirm a high degree of isomeric purity. For instance, a well-defined set of signals for the olefinic protons indicates an exclusive trans configuration of the double bond. researchgate.net

In reactions where this compound is a precursor to chiral molecules, ¹H NMR is used to determine the diastereomeric ratio of the products. researchgate.net The integration of distinct peaks corresponding to the different diastereomers allows for the calculation of their relative abundance. acs.orgasdlib.org This is particularly important in stereoselective synthesis, where controlling the formation of a specific stereoisomer is the goal. researchgate.net

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~5.8 | m | Olefinic Protons (-CH=CH-) |

| ~3.2 | m | Methylene Protons (-CH₂-CN) |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~117 | Nitrile Carbon (C≡N) |

| ~128 | Olefinic Carbon (-CH=CH-) |

| ~25 | Methylene Carbon (-CH₂-CN) |

Note: Values are approximate and can be influenced by the solvent and reference standard.

¹H NMR Analysis of Isomeric Purity and Diastereoselectivity

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. mvpsvktcollege.ac.in

For this compound, the most characteristic absorption is the nitrile (C≡N) stretching vibration, which appears as a sharp, intense band around 2240-2265 cm⁻¹. Another key feature is the C=C stretching vibration of the alkene group, which is typically found in the 1600-1700 cm⁻¹ region. mvpsvktcollege.ac.inlibretexts.org The out-of-plane C-H bending vibration for a trans-alkene, often observed around 960-972 cm⁻¹, provides further evidence for the trans stereochemistry. cdnsciencepub.com

Table 3: Key IR Absorption Bands for trans-1,4-Dicyano-2-butene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2265 | Medium | C≡N Stretch |

| ~972 | Strong | trans-CH=CH- Out-of-Plane Bend |

Source: Adapted from Canadian Science Publishing. cdnsciencepub.com

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. google.com In GC, the components of a volatile mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase. scribd.com

GC analysis can effectively separate this compound from starting materials, byproducts, and other isomers, such as 1,4-dicyano-1-butene. justia.comgoogle.com The area of the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. scribd.com Furthermore, by taking samples from a reaction mixture at different time points and analyzing them by GC, the conversion of reactants and the formation of products can be tracked, providing valuable kinetic data. justia.com

High-Performance Liquid Chromatography (HPLC) in Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used for the analysis of this compound, particularly in complex mixtures. wikipedia.orgopenaccessjournals.com HPLC separates components based on their interactions with a stationary phase and a liquid mobile phase under high pressure. wikipedia.org

This method is highly versatile and can be adapted to separate compounds with a wide range of polarities. scribd.com For instance, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is well-suited for separating this compound from more polar or less polar impurities. The high resolution and sensitivity of HPLC make it an indispensable tool for quality control and for the detailed analysis of reaction mixtures containing dicyanobutene isomers. openaccessjournals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (106.13 g/mol ). nih.govdocbrown.info Additionally, the molecule will fragment in a characteristic pattern, providing clues about its structure. arizona.edu Common fragmentation pathways may involve the loss of a cyano group (-CN) or cleavage of the carbon-carbon bonds. Analysis of these fragmentation patterns can help to confirm the identity of the compound. docbrown.inforesearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise molecular weight.

Table 4: Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 107.06038 |

| [M+Na]⁺ | 129.04232 |

| [M-H]⁻ | 105.04582 |

| [M]⁺ | 106.05255 |

Source: Adapted from PubChemLite. uni.lu

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-Dicyano-1-butene |

| This compound |

| Adiponitrile |

| cis-2-Butene-1,4-diol |

Computational Chemistry for Spectroscopic Prediction

Computational chemistry serves as a powerful predictive tool in the study of this compound, enabling the theoretical calculation of its spectroscopic properties. iiit.ac.in These computational approaches, primarily rooted in quantum mechanics, allow for the simulation of infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. iiit.ac.inmuni.cz By providing a theoretical framework, these methods aid in the interpretation of experimental data, help assign spectral features to specific molecular motions or electronic transitions, and can even predict the spectroscopic characteristics of isomers or related structures before their synthesis. muni.cznsf.gov

The primary methods employed are density functional theory (DFT) and ab initio calculations. acs.orgtechconnect.org DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting vibrational and electronic properties. techconnect.orgresearchgate.net Ab initio methods, while often more computationally intensive, can provide highly accurate predictions, especially for NMR parameters. modgraph.co.uk

Vibrational Spectra (IR and Raman) Prediction

The prediction of IR and Raman spectra is a standard application of computational chemistry. faccts.de For this compound, a frequency calculation is performed on a geometrically optimized structure. huntresearchgroup.org.uk This calculation, typically using DFT, determines the normal modes of vibration. techconnect.org Each mode has an associated frequency and intensity, which correspond to peaks in the IR and Raman spectra. muni.czfaccts.de

The calculations are often based on the harmonic oscillator approximation, which assumes that the potential energy of a vibration is proportional to the square of the displacement from equilibrium. muni.cz This can lead to a systematic overestimation of vibrational frequencies compared to experimental values. huntresearchgroup.org.uk To correct for this, calculated frequencies are often multiplied by an empirical scaling factor, which depends on the theoretical method and basis set used. mpg.de

The predicted spectra allow for the unambiguous assignment of key vibrational modes for this compound, such as:

C≡N stretching: Expected in the 2200-2300 cm⁻¹ region.

C=C stretching: Associated with the central double bond.

CH₂ stretching, scissoring, and rocking modes.

C-C stretching and skeletal deformations.

NMR Spectra Prediction

Theoretical calculations are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of this compound. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, which is implemented within both DFT and ab initio frameworks. modgraph.co.uk The calculation provides the absolute isotropic shielding value for each nucleus, which is then converted to a chemical shift (δ) by referencing it against the calculated shielding of a standard compound, such as tetramethylsilane (TMS).

These predictions are invaluable for:

Confirming molecular structure: By comparing the predicted spectrum to the experimental one.

Distinguishing between isomers: The cis (Z) and trans (E) isomers of this compound are expected to have distinct chemical shifts due to their different spatial arrangements and electronic environments.

Understanding electronic effects: The calculated shieldings reveal the influence of the electron-withdrawing nitrile groups on the different carbon and hydrogen atoms in the molecule. modgraph.co.uk

UV-Vis Spectra Prediction

The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). google.comgaussian.com This method calculates the excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. gaussian.com

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. gaussian.comkarazin.ua These calculations typically focus on transitions involving the π-system of the double bond and the nitrile groups, such as π → π* and n → π* transitions. The results can help rationalize the observed color (or lack thereof) and electronic structure of the molecule. chemrxiv.org

This table presents exemplary data that would be obtained from computational chemistry simulations for the trans isomer, based on typical results for the functional groups. The specific values are representative of a DFT (B3LYP/6-31G(d)) calculation.

V. Computational and Theoretical Investigations of 1,4-dicyano-2-butene

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com DFT calculations are instrumental in understanding the electronic properties and reactivity of 1,4-dicyano-2-butene.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. imperial.ac.uklibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.orgwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wuxibiology.comajchem-a.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The presence of the conjugated diene system and the electron-withdrawing cyano groups significantly influences these orbitals. The HOMO is typically localized along the carbon-carbon double bonds, while the LUMO is often associated with the electron-deficient nitrile groups.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | Data not available | Data not available | Data not available |

| TCCA | Data not available | -0.79 | Data not available |

| DCH | Data not available | 0.37 | Data not available |

| NCS | Data not available | 1.09 | Data not available |

This table would be populated with specific calculated values for this compound from relevant computational studies.

The calculated electronic structure from DFT provides insights into the reactivity of this compound. The distribution of electron density and the locations of the frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. orientjchem.org For instance, the electron-deficient nature of the carbon atoms in the cyano groups suggests they are susceptible to nucleophilic attack. Conversely, the electron-rich pi system of the double bond is a likely site for electrophilic addition.

DFT can also be used to generate a molecular electrostatic potential (MEP) map, which visually represents the electrostatic potential on the electron density surface. orientjchem.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. orientjchem.org This allows for a more intuitive prediction of reaction sites.

Frontier Molecular Orbital (HOMO/LUMO) Calculations

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape of a molecule, including the relative energies and populations of different conformers. nih.govrsc.org

For this compound, MD simulations can explore the rotational freedom around the single bonds, leading to various spatial arrangements of the cyano groups relative to the butene backbone. These simulations can identify the most stable conformations and the energy barriers between them. utah.edu Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules. For example, the accessibility of reaction sites can be highly dependent on the molecule's conformation.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the detailed pathways of chemical reactions. rsc.org These methods can map out the entire reaction coordinate, from reactants to products, identifying key intermediates and transition states. rsc.orgnsf.gov

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nsf.gov Quantum chemical calculations can precisely locate the geometry of the transition state and determine its energy. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the rate of a reaction. researchgate.net

For reactions involving this compound, such as its isomerization or participation in cycloaddition reactions, computational methods can characterize the relevant transition states. nsf.govnih.gov For example, in a study of the isomerization of crotononitrile, a related compound, the activation energy was determined, providing insight into the reaction kinetics. cdnsciencepub.com

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Alder-ene reaction of BCB with alkene (TS1) | DFT | 27.9 nih.gov |

| Alder-ene reaction of BCB with alkene (TS1') | DFT | 34.8 nih.gov |

| Four-membered ring opening of 4a (TS2) | DFT | 32.9 nih.gov |

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. amazon.com Exploring the PES allows chemists to identify all possible stable structures (local minima) and the pathways (transition states) that connect them. amazon.comscm.comnih.gov

For this compound, PES exploration can reveal various reaction pathways, including isomerization, addition, and cycloaddition reactions. juniperpublishers.com By systematically searching the PES, computational chemists can uncover novel reaction mechanisms and predict the feasibility of different chemical transformations. amazon.com This comprehensive understanding of the energy landscape is invaluable for designing new synthetic routes and understanding the chemical behavior of this compound under various conditions.

Transition State Characterization and Activation Energies

Solvation Models in Computational Studies

In the computational analysis of this compound, understanding the influence of the solvent is critical for accurately predicting its behavior and reactivity. Solvation models are employed to simulate the effects of the solvent environment on the solute molecule. These models range from explicit representations of individual solvent molecules to implicit continuum models that describe the solvent as a uniform medium with specific dielectric properties.

Quantum and statistical mechanics are utilized to investigate the origin of solvent effects on reaction rates. researchgate.net A common approach involves first calculating a reaction path in the gas phase using ab initio molecular orbital methods. researchgate.net Subsequently, the effects of solvation are determined for this pathway through free-energy perturbation calculations, often employing Monte Carlo simulations in various solvents. researchgate.net This methodology relies on a classical description of the intermolecular interactions, with partial charges for the reacting system derived from quantum mechanical wavefunctions. researchgate.net

One significant area of research involves the theoretical evaluation of the radii of atoms within a molecule, which is fundamental for many applications in physics and chemistry. acs.org A recent study that included this compound in a large dataset of 1235 molecules demonstrated that reference molecular iso-density surfaces can be accurately reproduced. acs.org This is achieved by using solvent-excluded surfaces (SES) generated with a specific probe sphere radius, where atomic radii are estimated via effective and free volumes. acs.org The research highlighted the good performance of Hirshfeld-type partitioning schemes in this context. acs.org The study utilized higher-level electronic structure computations with the DSD-PBEP86/def2QZVPD double-hybrid DFT method to accurately reproduce molecular iso-density surfaces. acs.org

The table below presents data from a computational study that evaluated molecular surfaces for a large set of molecules, including this compound, using various theoretical methods. acs.org

| Molecule Name | Method 1 (Ų) | Method 2 (Ų) | Method 3 (Ų) | Method 4 (Ų) | Method 5 (Ų) | Method 6 (Ų) | Method 7 (Ų) |

| This compound | 156.8928 | 157.9887 | 157.4048 | 156.8761 | 159.344 | 157.3809 | 156.7422 |

| Data sourced from a study on the theoretical quantification of atomic radii in molecules. acs.org |

Database Integration for Reaction Pathway Prediction

Predicting the reaction pathways of this compound is a key aspect of its computational investigation, enabling the exploration of its synthetic potential. This is often achieved by integrating computational tools with comprehensive chemical reaction databases.

Cross-referencing with established reaction databases like Reaxys is a direct method used to propose feasible synthetic routes for or from this compound. This approach can suggest potential transformations such as cyano-ene reactions or [2+2] cycloadditions, based on known and documented chemical reactivity patterns.

More sophisticated computational algorithms, such as SubNetX, have been developed to systematically design and rank synthetic pathways. biorxiv.org These tools extract relevant reactions from large biochemical databases and assemble them into balanced reaction subnetworks. biorxiv.org The process involves several steps:

Preparation : Defining a network of balanced reactions, the target compound (e.g., a derivative of this compound), and precursor molecules. biorxiv.org

Graph Search : Identifying linear core pathways from the precursors to the target. biorxiv.org

Subnetwork Extraction : Expanding the core pathways to include reactions for all co-substrates and byproducts to ensure the subnetwork is balanced. biorxiv.org

Integration and Ranking : The balanced subnetwork can then be integrated into a host organism's metabolic model to assess feasibility and rank the pathways based on criteria like yield or pathway length. biorxiv.org

Hybrid methods that combine knowledge-based rules with machine learning are also employed for predicting biotransformation pathways. nih.gov These models are trained on extensive datasets of known biotransformation rules and pathways, such as those found in the EAWAG-BBD (Biocatalysis/Biodegradation Database). nih.gov Tools like the Biotransformer Metabolism Prediction Tool (BMPT) use machine learning methods to predict reactions progressively, starting from a parent compound. nih.gov Such predictive models are crucial for understanding the metabolic fate of compounds and for designing novel biocatalytic processes. nih.gov

The table below lists databases and computational tools relevant to reaction pathway prediction.

| Tool/Database | Description | Application |

| Reaxys | A database of chemical reactions, substances, and properties. | Used to cross-reference and propose feasible reaction routes. |

| SubNetX | A computational algorithm for extracting and assembling balanced reaction subnetworks from databases. biorxiv.org | Designs and ranks novel biosynthetic pathways for target chemicals. biorxiv.org |

| EAWAG-BBD | A database of microbial biocatalytic reactions and biodegradation pathways. nih.gov | Serves as training data for machine learning models that predict biotransformation. nih.gov |

| Reactome | A free, open-source, curated, and peer-reviewed pathway database. reactome.org | Provides bioinformatics tools for visualizing, interpreting, and analyzing pathway knowledge. reactome.org |

Vii. Emerging Research Directions and Future Perspectives for 1,4-dicyano-2-butene

Sustainable Synthesis Approaches

The principles of green chemistry, which encourage waste prevention, energy efficiency, and the use of renewable and less hazardous materials, are increasingly influencing the synthesis of industrial chemicals. encyclopedia.pubkahedu.edu.invertecbiosolvents.com Research into the production of 1,4-Dicyano-2-butene is reflecting this shift, moving away from traditional methods that involve significant environmental and safety concerns.

Key green chemistry principles being applied include:

Prevention of Waste: Developing processes with high atom economy that minimize byproducts. kahedu.edu.invertecbiosolvents.com

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents in favor of greener alternatives like water or solvent-free conditions. encyclopedia.pub

Energy Efficiency: Designing syntheses that can be conducted at ambient temperature and pressure. encyclopedia.pubvertecbiosolvents.com

Use of Renewable Feedstocks: Exploring bio-based starting materials as alternatives to petrochemicals. kahedu.edu.in

Reduce Derivatives: Avoiding unnecessary intermediate steps to streamline processes and reduce waste. encyclopedia.pub

Catalysis: Utilizing selective catalysts over stoichiometric reagents to improve efficiency and minimize waste. encyclopedia.pubvertecbiosolvents.com

A significant focus is on developing synthetic routes that avoid highly toxic reagents such as hydrogen cyanide (HCN) or alkali metal cyanides, which were used in earlier methods. google.comgoogle.com For instance, one patented method describes a synthesis pathway starting from acetylene and using trimethylsilyl acetonitrile, thereby circumventing the use of HCN. google.com Another approach involves the reaction of 1,3-butadiene with cuprous cyanide, which is noted for its lower toxicity risk compared to methods involving HCN. Recent patents also highlight a move towards solvent-free, melt-phase reactions to reduce waste and simplify purification.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Traditional Cyanation | 1,4-Dichloro-2-butene | Alkali Metal Cyanide (e.g., NaCN) | Generates significant salt waste; alkaline conditions can cause side reactions. google.comacs.org | google.comacs.org |

| HCN Addition | 2-Butene-1,4-diol | Hydrogen Cyanide (HCN), CuBr | Involves highly toxic and hazardous HCN. | |

| Emerging Acetylene Route | Acetylene, Trimethylsilyl acetonitrile | Cuprous Salt | Avoids the use of highly toxic hydrogen cyanide. google.com | google.com |

| Solvent-Free Approach | Various | Bimetallic Catalysts (e.g., Cu-Pd) | Eliminates solvent waste and reduces purification steps through melt-phase reactions. |

Catalytic Innovations in this compound Chemistry

Catalysis is central to the modern synthesis and functionalization of this compound. Innovations in this area aim to enhance reaction efficiency, selectivity, and sustainability. Catalytic hydrogenation, a key reaction for converting this compound and its isomers into industrially important products like hexamethylenediamine, is a major area of research. google.comtcichemicals.com

Recent catalytic advancements include:

Bimetallic and Lewis Acid-Enhanced Synthesis: The use of bimetallic catalyst systems, such as Cu-Pd, has been shown to improve the efficiency of coupling reactions in the synthesis of this compound. Additionally, Lewis acid additives can enhance the reactivity of cyanating agents.

Isomerization Catalysts: Amines and various metal catalysts are used to isomerize this compound to 1,4-Dicyano-1-butene, a valuable isomer. google.com Research focuses on developing more efficient and selective catalysts for this transformation.

Asymmetric Catalysis: Chiral catalysts are being explored to synthesize enantiomerically enriched derivatives from precursors like 2-butene-1,4-diones, opening pathways to chiral molecules for pharmaceutical applications. acs.orgnih.gov

Selective Hydrogenation Catalysts: While hydrogenation is a well-established process, research continues on novel catalysts for the selective reduction of the nitrile groups or the carbon-carbon double bond. Ruthenium and palladium-based catalysts are commonly employed. lookchem.comorganic-chemistry.org

Table 2: Catalytic Systems in this compound Related Reactions

| Reaction Type | Catalyst System | Purpose | Reference |

|---|---|---|---|

| Synthesis | Cuprous Salts (CuCl, CuBr, CuI) | Catalyzes the cyanation of precursors like dichlorobutenes or butadiene. google.comjuniperpublishers.com | google.comjuniperpublishers.com |

| Synthesis Enhancement | Bimetallic Cu-Pd systems; Lewis Acids | Improves coupling efficiency and reactivity. | |

| Isomerization | Amines (e.g., Morpholine); Hydrogenating Metals (e.g., Cu, Co) | Converts this compound to 1,4-dicyano-1-butene. google.com | google.com |

| Hydrogenation | Palladium/Charcoal (Pd/C), Ruthenium complexes | Reduces nitrile groups to amines (e.g., to produce hexamethylenediamine). tcichemicals.com | tcichemicals.com |

| Asymmetric Friedel-Crafts | Chiral Phosphoric Acids, Ni(ClO₄)₂-chiral BOX complexes | Enables enantioselective alkylation of indoles with butene-1,4-dione precursors. acs.orgnih.gov | acs.orgnih.gov |

Advanced Materials Development Using this compound as a Monomer

The unique structure of this compound, featuring a central double bond and terminal nitrile groups, makes it a valuable monomer for creating advanced polymers and materials. guidechem.comguidechem.com The nitrile groups can be retained to introduce polarity or can be chemically modified post-polymerization to create functional materials. chemblink.com

A key area of development is the use of this compound as a chain transfer agent (CTA) in the ring-opening metathesis polymerization (ROMP) of cyclic olefins like 1,5-cyclooctadiene. acs.orgresearchgate.net This process yields telechelic polybutadienes—polymers with reactive functional groups at both ends. These dicyano-terminated polymers can then be reduced to form diamino-terminated telechelic polybutadienes, which are precursors to advanced block copolymers and thermoset materials. acs.org

Furthermore, the compound is used in the manufacturing of adhesives, where it can act as a crosslinking agent to enhance bonding strength. guidechem.comguidechem.com The ability of the nitrile groups to undergo various chemical transformations allows for the tuning of material properties such as solubility, strength, and thermal resistance. chemblink.com

Table 3: Applications of this compound in Materials Science

| Application Area | Role of this compound | Resulting Material/Product | Key Properties | Reference |

|---|---|---|---|---|

| Polymer Synthesis (ROMP) | Chain Transfer Agent (CTA) | Dicyano-telechelic polybutadienes | Precursor to functional polymers with defined molecular weight. acs.org | acs.orgresearchgate.net |

| Functional Polymers | Monomer/Functionalization Agent | Functionalized polybutadienes (e.g., diamino-terminated) | Reactive end-groups allow for creation of block copolymers and thermosets. acs.org | acs.org |

| Adhesive Manufacturing | Crosslinking Agent | High-strength adhesives | Promotes strong chemical bonding between surfaces. guidechem.comguidechem.com | guidechem.comguidechem.com |

Biological and Medicinal Chemistry Explorations of Derivatives

While primarily an industrial chemical, derivatives of this compound are being explored for potential therapeutic applications. The rigid butene backbone and reactive nitrile functionalities serve as a scaffold for designing novel bioactive molecules. researchgate.net

Research has indicated that the core structure may possess inherent biological activity. For example, studies have shown that this compound exhibits cytotoxic properties against certain cancer cell lines and possesses antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus.

A more targeted approach involves using the related compound 1,4-dichloro-2-butene to synthesize conformationally restricted analogues of existing drugs. In one study, researchers synthesized cis- and trans-isomers of butamidine analogues, which are related to the drug pentamidine. nih.gov These new compounds, built around the butene scaffold, demonstrated significant activity against Pneumocystis carinii pneumonia (PCP), a major opportunistic infection, in a rat model without observable toxic side effects. nih.gov This highlights the potential of using the 1,4-disubstituted-2-butene framework as a building block in medicinal chemistry to develop new therapeutic agents with improved properties. researchgate.net

Table 4: Examples of Biological and Medicinal Chemistry Research

| Derivative/Compound | Research Area | Key Finding | Reference |

|---|---|---|---|

| This compound | Anticancer/Antimicrobial Screening | Exhibits cytotoxicity against cancer cells and activity against several bacterial strains. | |

| Cis/Trans-Butamidine Analogues | Anti-Pneumocystis carinii Pneumonia (PCP) | Synthesized from 1,4-dichloro-2-butene, these derivatives showed potent anti-PCP activity with no toxicity in animal models. nih.gov | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Modern chemical manufacturing and research are being transformed by flow chemistry and automated synthesis platforms. vapourtec.commt.comchemrxiv.org These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and the ability to rapidly explore chemical space. mt.comresearchgate.net

Flow Chemistry: The synthesis of this compound often involves exothermic reactions and toxic reagents, making it an ideal candidate for flow chemistry. mt.com Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risk of runaway reactions. mt.com This enhanced safety is particularly relevant for processes involving cyanides or other hazardous materials. Furthermore, flow chemistry can facilitate rapid process optimization and seamless scale-up from the lab to industrial production. vapourtec.com

Automated Synthesis: Automated synthesis platforms can dramatically accelerate the discovery of new materials and biologically active derivatives of this compound. chemrxiv.orgresearchgate.net By automating the iterative process of coupling building blocks, researchers can rapidly generate large libraries of related compounds. researchgate.net These libraries can then be screened for desired properties, whether for advanced polymers or for hits in a drug discovery campaign. This approach significantly improves user efficiency and allows for a more systematic exploration of structure-activity relationships. chemrxiv.org

The integration of these technologies represents a significant future direction, promising to make the synthesis and application of this compound and its derivatives safer, more efficient, and more innovative.

Q & A

Q. What are the recommended safety precautions for handling 1,4-Dicyano-2-butene in laboratory settings?

Methodological Answer: this compound is highly reactive and decomposes explosively upon contact with concentrated acids (e.g., HCl or H₂SO₄) . Key precautions include:

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a NIOSH-approved respirator if ventilation is insufficient .

- Emergency Measures : Install safety showers and eyewash stations. In case of skin contact, immediately remove contaminated clothing and wash with soap/water .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the structure, particularly the nitrile (C≡N) peaks (~110-120 ppm in C) and alkene protons (~5-6 ppm in H) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) can identify molecular ion peaks (m/z 118 for C₆H₆N₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect nitrile stretches (~2240 cm⁻¹) and alkene C-H bending (~960 cm⁻¹) .

Q. Table 1: Key Physical-Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 118.13 g/mol | |

| CAS Registry Number | 1119-85-3 | |

| Stability | Explosive decomposition with acids |

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient nitrile groups may facilitate Michael additions .

- ReaxFF Simulations : Model decomposition pathways under acidic conditions to identify hazardous intermediates .

- Database Integration : Cross-reference with reaction databases (e.g., Reaxys) to propose feasible routes, such as cyano-ene reactions or [2+2] cycloadditions .

Q. What strategies resolve contradictions in experimental data for this compound’s reaction mechanisms?

Methodological Answer:

- Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled pH) to isolate variables causing discrepancies .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to confirm rate-determining steps in competing pathways (e.g., acid-catalyzed vs. radical mechanisms) .

- Multivariate Analysis : Apply statistical tools (e.g., PCA) to identify outliers in datasets, particularly for thermodynamic parameters like ΔG and ΔH .

Q. What frameworks guide ecotoxicological studies on this compound?

Methodological Answer: Adopt the EPA’s seven-topic risk assessment framework :

Fate and Transport : Measure hydrolysis rates and soil adsorption coefficients (Kₐ) .

Environmental Hazard : Use Daphnia magna acute toxicity assays (LC₅₀) and algae growth inhibition tests .

Exposure Pathways : Model bioaccumulation potential via octanol-water partition coefficients (log Kₒw) .

Q. Table 2: Example Ecotoxicological Data Needs

| Parameter | Methodology | Relevance |

|---|---|---|

| Hydrolysis Half-life | OECD 111 (pH 4-9, 25°C) | Environmental persistence |

| LC₅₀ (Fish) | OECD 203 (96-hr exposure) | Acute toxicity |

Guidelines for Formulating Research Questions

Q. Common Pitfalls to Avoid :

- Overlooking stereochemistry in reaction pathways (e.g., cis vs. trans isomers in cycloadditions).

- Ignoring solvent effects in kinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。